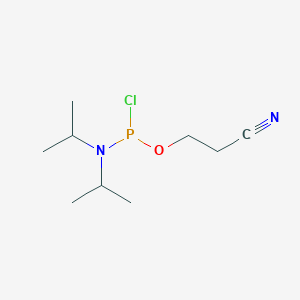
Hepta-2,4-dien-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Hepta-2,4-dien-1-ol involves complex organic reactions. For example, Spiro[2.4]hepta-4,6-dienes, which share a related structural motif, are synthesized through methods that highlight their reactivity and chemical versatility. These methods are systematically described, showcasing the diverse synthetic routes available for these compounds (Menchikov & Nefedov, 1994).
Molecular Structure Analysis
The molecular structure of Hepta-2,4-dien-1-ol derivatives is characterized by unique features that influence their reactivity. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the conformational properties of these molecules. For instance, studies on the complexation of 1,4-dienes to rhodium(I) pentane-2,4-dionates provide insights into the stereochemistry and thermal rearrangements of these complexes, illustrating the intricate details of molecular structure and its impact on chemical behavior (Aneja, Golding, & Pierpoint, 1984).
Chemical Reactions and Properties
Hepta-2,4-dien-1-ol and its derivatives undergo a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, the iodine-initiated domino reaction of hepta-1,2-dien-6-yn-4-ols and the promoted cyclization of hepta-1,2,6-trien-4-ols leading to functionalized benzenes highlight the complex reactivity of these compounds. These reactions result in the formation of structurally diverse and functionally rich compounds, illustrating the chemical versatility of Hepta-2,4-dien-1-ol derivatives (He, Zhang, Cui, & Fan, 2013).
Physical Properties Analysis
The physical properties of Hepta-2,4-dien-1-ol and its related compounds, such as melting points, boiling points, solubility, and optical properties, are crucial for their practical applications in organic synthesis. These properties are determined through rigorous experimental procedures and play a significant role in the handling and utilization of these compounds in various chemical reactions.
Chemical Properties Analysis
The chemical properties of Hepta-2,4-dien-1-ol derivatives, including their reactivity towards different reagents, stability under various conditions, and participation in catalytic cycles, are of paramount importance. Studies on the autoxidation of hepta-2,5-diene isomers, for example, provide valuable information on the stereochemistry of oxidation reactions and the formation of hydroperoxides, highlighting the intricate details of chemical reactivity and mechanism (Frankel, Garwood, Vinson, & Weedon, 1982).
Wissenschaftliche Forschungsanwendungen
Synthesis of C2-symmetric Bicyclo[2.2.1]hepta-2,5-dienes : It is used in synthesizing new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes with methyl and phenyl substituents, contributing to advancements in catalytic activity research (Berthon-Gelloz & Hayashi, 2006).
Nitrogen Dioxide Reactions : In the study of reactions with nitrogen dioxide, Hepta-2,4-dien-1-ol yields 1,4-dinitro compounds and 1,4-nitro alcohols, significant in understanding nitrogen dioxide's reactivity with conjugated dienes (Claridge et al., 1998).
Copolymerizations with Carbon Monoxide : It plays a role in alternating copolymerizations of carbon monoxide with electron-poor bicyclic olefins, leading to perfectly alternating copolymers of CO and acetylene (Safir & Novak, 1998).
As a Chiral Ligand for Transition Metal Catalysts : It is used as a new type of chiral ligand for transition metal catalysts, demonstrating high yields and enantioselectivity in 1,4-addition products (Hayashi et al., 2003).
Synthesis of Functionalized Benzenes : Hepta-2,4-dien-1-ol serves as a precursor for functionalized benzenes in organic synthesis, illustrating its role in creating complex organic molecules (He et al., 2013).
Application in Organic Synthesis : Spiro[2.4]hepta-4,6-dienes, derivatives of Hepta-2,4-dien-1-ol, have applications in specific organic synthesis, with methods and chemical reactions being a focus of study (Menchikov & Nefedov, 1994; 2016).
Polymerization Studies : Studies have explored its polymerization, such as the cationic polymerization of spiro[2,4]hepta-4,6-diene, contributing to the understanding of polymer structures and properties (Kunitake et al., 1975).
Gas Permeation Studies : In material science, its polymers have been studied for gas permeation properties, highlighting its potential in developing new materials with specific gas permeation characteristics (Hayashi et al., 1981).
Eigenschaften
IUPAC Name |
(2E,4E)-hepta-2,4-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRZSADXFOPYOC-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885556 | |
| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, fruity aroma | |
| Record name | 2,4-Heptadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble, Soluble (in ethanol) | |
| Record name | 2,4-Heptadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.877-0.881 | |
| Record name | 2,4-Heptadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Hepta-2,4-dien-1-ol | |
CAS RN |
33467-79-7 | |
| Record name | (2E,4E)-2,4-Heptadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,4Z)-2,4-Heptadien-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Heptadien-1-ol, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-hepta-2,4-dien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEPTADIEN-1-OL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9954PJF37O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-2-trans-4-Heptadien-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic pathways available for producing Hepta-2,4-dien-1-ol?
A1: One efficient approach utilizes Horner–Wittig reactions of lithiated β-hydroxy alkyldiphenylphosphine oxides with aldehydes. [, ] This method allows for the synthesis of both O-trityl (E,E)- and (E,Z)-hepta-2,4-dien-1-ols. [, ] Additionally, palladium(II)-catalyzed allylic transpositions of bis-acetoxy alkyldiphenylphosphine oxides offer a route to control remote (1,4 or 1,7) relative stereochemistry across E alkenes in the final product. [, ]
Q2: Can you elaborate on the role of Palladium(II) catalysis in the synthesis of Hepta-2,4-dien-1-ol?
A2: Palladium(II) catalysts play a crucial role in facilitating allylic transpositions of bis-acetoxy alkyldiphenylphosphine oxides, which are precursors to Hepta-2,4-dien-1-ol. [, ] These transpositions allow for precise control over the stereochemistry of the final product. [, ] By manipulating the reaction conditions and catalyst selection, researchers can selectively synthesize specific isomers of Hepta-2,4-dien-1-ol, such as the (E,E) or (E,Z) isomers. [, ] This level of control over stereochemistry is crucial, as different isomers can exhibit distinct biological activities and applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















